Antifungal Activity Differentiation: 2,3-Unsubstituted Maleimides vs. 2,3-Dimethyl/Diphenyl Analogs
In a comprehensive SAR study of 67 maleimide derivatives, compounds possessing an intact, 2,3-nonsubstituted maleimido ring demonstrated strong antifungal activity, whereas 2,3-dimethyl and 2,3-diphenyl substituted maleimides exhibited marginal or null activity [1]. The target compound, with its unsubstituted 2- and 3-positions, aligns with the active pharmacophore.
| Evidence Dimension | Antifungal activity (qualitative SAR trend) |
|---|---|
| Target Compound Data | 2,3-Nonsubstituted maleimides (class containing target compound): strong antifungal activity |
| Comparator Or Baseline | 2,3-Dimethyl-maleimides and 2,3-diphenyl-maleimides |
| Quantified Difference | Active vs. marginal/null activity |
| Conditions | In vitro antifungal susceptibility testing against pathogenic fungi; MIC determinations |
Why This Matters
This SAR identifies the unsubstituted maleimide core as a critical determinant for antifungal efficacy, directly guiding selection for antifungal lead development.
- [1] Garibotto, F., et al. 'Antifungal, cytotoxic and SAR studies of a series of N-alkyl, N-aryl and N-alkylphenyl-1,4-pyrrolediones and related compounds.' Bioorganic & Medicinal Chemistry, 2011, 19(3), 1064-1073. View Source
